molecular formula C19H29N5O2S B2402482 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034286-92-3

2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2402482
CAS No.: 2034286-92-3
M. Wt: 391.53
InChI Key: ZJXSVFGMYXLKJZ-UHFFFAOYSA-N
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Description

2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a highly potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome critical region, and is implicated in multiple cellular processes, including neuronal development, cell cycle control, and synaptic function. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex signaling pathways governed by DYRK1A. Its high selectivity profile enables researchers to specifically interrogate DYRK1A function without significant off-target effects on closely related kinases, making it an essential tool for investigating the pathophysiological mechanisms of Down syndrome, Alzheimer's disease, and other tauopathies. Furthermore, due to the role of DYRK1A in regulating transcription factors and cell proliferation, this compound is also of significant interest in the field of oncology, particularly in the study of hematological malignancies and solid tumors where DYRK1A activity may contribute to disease progression. By potently inhibiting DYRK1A-mediated phosphorylation of substrates such as NFAT, Tau, and Gli1, this compound facilitates the study of gene expression, cytoskeletal dynamics, and hedgehog signaling pathways in a range of in vitro and in vivo models.

Properties

IUPAC Name

1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2S/c1-14(2)19-22-18(13-23(19)4)27(25,26)21-12-16-6-9-24(10-7-16)17-5-8-20-15(3)11-17/h5,8,11,13-14,16,21H,6-7,9-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXSVFGMYXLKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CN(C(=N3)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (commonly referred to as Compound A ) is a synthetic derivative of imidazole and sulfonamide, which has garnered interest for its potential biological activities, particularly in the realms of oncology and pharmacology. This article delves into the biological activity of Compound A, examining its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Compound A exhibits its biological effects primarily through the inhibition of specific cellular pathways associated with cancer proliferation. Its structural components suggest that it may interact with target proteins involved in cell cycle regulation and apoptosis.

Key Mechanisms:

  • Tubulin Polymerization Inhibition : Similar to other imidazole derivatives, Compound A may inhibit tubulin polymerization, thereby disrupting mitotic spindle formation and leading to cell cycle arrest in cancer cells .
  • EGFR Pathway Modulation : Preliminary studies indicate that compounds with similar structures can inhibit EGFR phosphorylation, which is crucial for cancer cell survival and proliferation .

Anticancer Properties

Recent studies have demonstrated that Compound A exhibits significant anticancer activity across various cell lines. The following table summarizes its potency against selected cancer types:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)1.22Tubulin polymerization inhibition
MDA-MB-231 (Breast)2.29EGFR pathway inhibition
HT29 (Colon)1.48Induction of apoptosis

These findings indicate that Compound A is particularly effective against lung and breast cancer cell lines, demonstrating IC50 values in the low micromolar range, which is indicative of potent biological activity .

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be attributed to its unique structural features. The presence of the imidazole ring and sulfonamide group appears to enhance its interaction with target proteins. The following observations have been made regarding the SAR:

  • Imidazole Ring : Essential for biological activity; modifications to this ring significantly reduce potency.
  • Piperidine Moiety : Substituents on the piperidine nitrogen influence binding affinity and selectivity towards cancer targets.
  • Isopropyl Group : Enhances lipophilicity, improving cellular uptake and bioavailability .

Case Studies

Several case studies have explored the efficacy of Compound A in vivo:

  • Xenograft Models : In mouse models implanted with human tumor cells, Compound A demonstrated a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent .
  • Combination Therapies : When administered alongside standard chemotherapy agents, Compound A has shown synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with traditional treatments .

Scientific Research Applications

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide have been evaluated for their efficacy against various bacterial strains. A study indicated that imidazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a candidate for cancer treatment research. Imidazole-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives have shown promise in targeting specific pathways involved in cancer cell proliferation .

Histone Methyltransferase Inhibition

Recent studies have highlighted the role of histone methyltransferases in cancer progression. Compounds with imidazole moieties have been identified as potential inhibitors of these enzymes, suggesting that this compound could play a role in epigenetic therapy for cancers such as B-cell lymphomas .

Case Study 1: Antimicrobial Evaluation

A series of imidazole derivatives were synthesized and tested against various pathogens. The results indicated that certain modifications to the imidazole ring significantly enhanced antimicrobial activity. The compound under discussion was part of a broader study that demonstrated a minimum inhibitory concentration (MIC) below 10 µg/mL against several bacterial strains, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies involving cancer cell lines demonstrated that imidazole derivatives could effectively inhibit cell growth and induce apoptosis. The compound's mechanism was linked to the disruption of key signaling pathways involved in cell survival and proliferation, making it a candidate for further development as an anticancer drug .

Q & A

Q. What are the recommended synthetic routes for this compound, and what analytical techniques ensure intermediate purity?

The synthesis typically involves sequential steps: (1) sulfonylation of the imidazole core using chlorosulfonic acid under controlled temperature and inert atmosphere, (2) coupling with the piperidine-pyridine moiety via nucleophilic substitution, and (3) purification via column chromatography. Key analytical methods include:

  • NMR spectroscopy (e.g., 1^1H NMR in DMSO-d6_6 for structural confirmation, monitoring shifts at δ 2.15–3.85 ppm for methyl/isopropyl groups) .
  • LCMS/HRMS to verify molecular ion peaks (e.g., ESIMS m/z 392.2) and intermediate purity (>98%) .
  • HPLC with buffered mobile phases (e.g., methanol/sodium acetate-sodium 1-octanesulfonate, pH 4.6) to assess final compound purity .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact; rinse immediately with water if exposed .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) at –20°C to prevent hydrolysis of the sulfonamide group .

Q. What chromatographic methods (HPLC/LCMS) are suitable for purity analysis?

  • Mobile phase : Methanol/buffer (65:35 v/v) with sodium 1-octanesulfonate (pH 4.6) for HPLC .
  • LCMS parameters : Electrospray ionization (ESI) in positive mode; monitor for [M+H]+^+ ions and validate purity >98% using UV detection at 254 nm .

Q. What are common impurities in synthesis, and how are they characterized?

  • By-products : Unreacted sulfonyl chloride intermediates or des-methyl derivatives.
  • Characterization : Use reference standards (e.g., triazolo-pyridinone analogs) via HPLC retention time matching and HRMS fragmentation .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize synthesis?

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for sulfonamide coupling .
  • Condition optimization : Apply machine learning to predict optimal solvent/base combinations, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches?

  • Statistical analysis : Employ multivariate analysis (e.g., PCA) to identify batch-specific variables (e.g., solvent polarity, temperature) .
  • Computational validation : Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts to confirm structural consistency .

Q. How can Design of Experiments (DoE) minimize experimental runs while optimizing reaction parameters?

  • Factorial designs : Screen variables (e.g., temperature, catalyst loading) using a 2k^k factorial approach to identify critical factors .
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., reaction time vs. yield) to pinpoint optimal conditions .

Q. How do structural modifications (e.g., substituents on pyridine/piperidine) affect target binding?

  • SAR studies : Synthesize analogs with varied substituents (e.g., fluorination at pyridine C2) and evaluate binding affinity via SPR or radioligand assays .
  • Molecular docking : Simulate interactions with target receptors (e.g., kinases) using software like AutoDock to prioritize modifications .

Q. What in vitro assays are appropriate for evaluating biological activity, considering physicochemical properties?

  • Solubility assays : Use shake-flask method in PBS (pH 7.4) to determine kinetic solubility .
  • Enzyme inhibition : Screen against target enzymes (e.g., carbonic anhydrase) via fluorescence-based assays, adjusting buffer ionic strength to match physiological conditions .

Q. How can heterogeneous/homogeneous catalysis improve reaction efficiency?

  • Heterogeneous catalysts : Test immobilized metal catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of pyridine intermediates .
  • Homogeneous catalysis : Optimize ligand-metal ratios (e.g., Pd(OAc)2_2/Xantphos) for Buchwald-Hartwig amination steps .

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